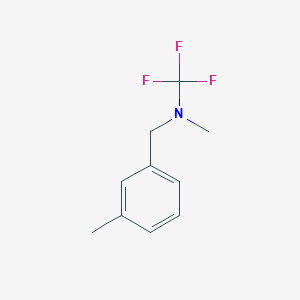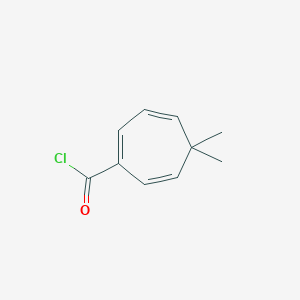
5,5-Dimethylcyclohepta-1,3,6-triene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of cycloheptatriene, a seven-membered ring compound with three double bonds. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride typically involves the chlorination of 5,5-dimethyl-1,3,6-cycloheptatriene-1-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the compound into the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (RNH2), and alcohols (ROH) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction.
Carboxylic Acids: Formed from oxidation.
Scientific Research Applications
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: The parent compound with a similar ring structure but lacking the acyl chloride group.
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carboxylic acid: The precursor in the synthesis of the acyl chloride derivative.
Tropylium Ion: A related compound with a positively charged seven-membered ring.
Uniqueness
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride is unique due to the presence of the acyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various organic compounds.
Properties
CAS No. |
51906-40-2 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
5,5-dimethylcyclohepta-1,3,6-triene-1-carbonyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-10(2)6-3-4-8(5-7-10)9(11)12/h3-7H,1-2H3 |
InChI Key |
ISIQTTCAYGEASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=C(C=C1)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


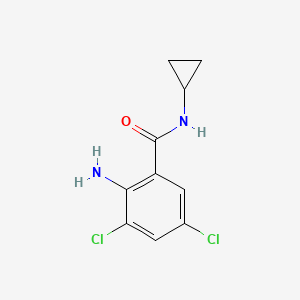
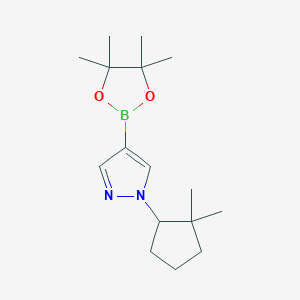
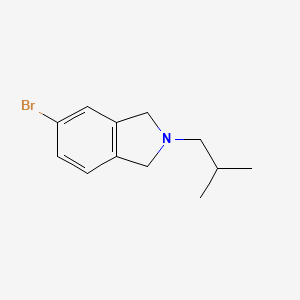
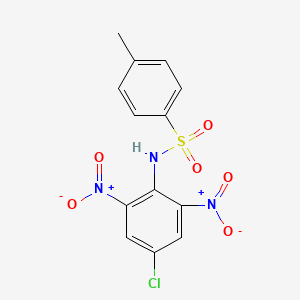
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)
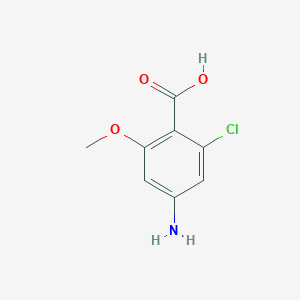

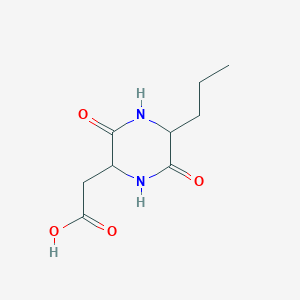
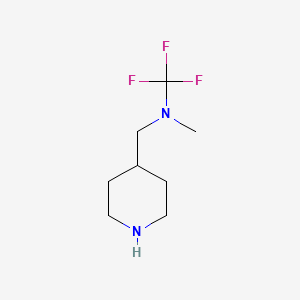



![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
